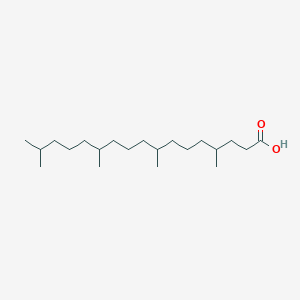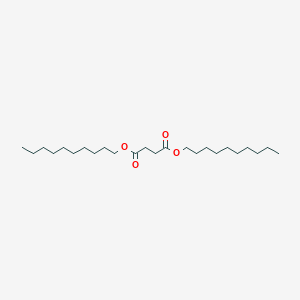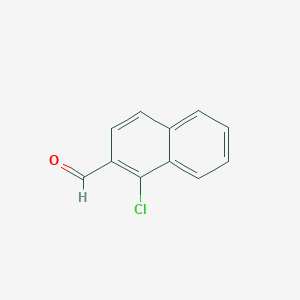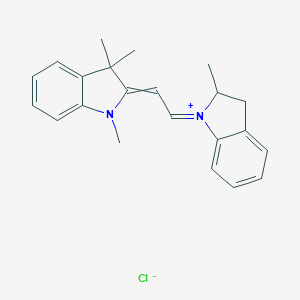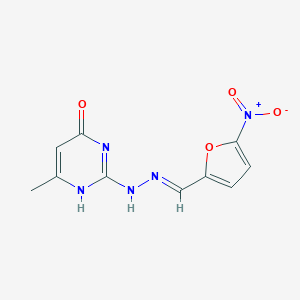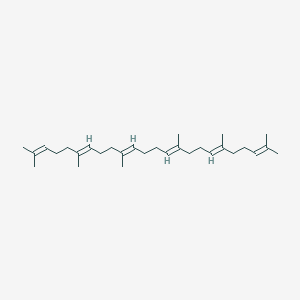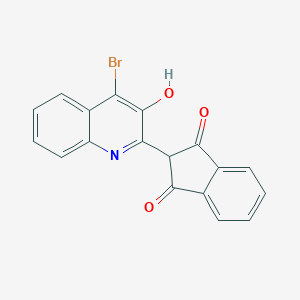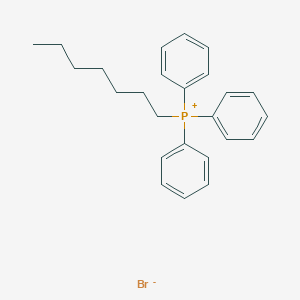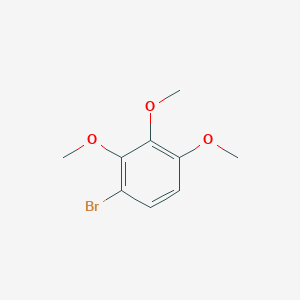
1-Brom-2,3,4-Trimethoxybenzol
Übersicht
Beschreibung
1-Bromo-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol . It is a brominated derivative of trimethoxybenzene, characterized by the presence of three methoxy groups (-OCH3) and one bromine atom attached to a benzene ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3,4-trimethoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs and chemical intermediates.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Analytical Chemistry: The compound is employed as a derivatizing agent for the quantification of halogens in various samples.
Wirkmechanismus
Target of Action
1-Bromo-2,3,4-trimethoxybenzene is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target but is used to create more complex molecules in chemical reactions .
Mode of Action
The compound is often used in Suzuki-Miyaura coupling reactions . In these reactions, it acts as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst . The bromine atom on the benzene ring is replaced by the organoboron group, forming a new carbon-carbon bond .
Biochemical Pathways
As a synthetic reagent, 1-Bromo-2,3,4-trimethoxybenzene doesn’t directly participate in any biochemical pathways. The products of its reactions can be used to synthesize various bioactive compounds .
Result of Action
The primary result of 1-Bromo-2,3,4-trimethoxybenzene’s action is the formation of new organic compounds via carbon-carbon bond formation . These compounds can have a wide range of properties and uses, depending on the specific organoboron reagents used in the reaction .
Biochemische Analyse
Biochemical Properties
1-Bromo-2,3,4-trimethoxybenzene interacts with a specific protein called matrix metalloproteinase . It binds to the hydroxyl group of this protein, inhibiting HCV replication .
Cellular Effects
1-Bromo-2,3,4-trimethoxybenzene prevents HCV from attaching to cells by blocking a protein called NS5A . It also inhibits HCV production by preventing the conversion of HCV RNA into DNA, a process called RNA transcription .
Molecular Mechanism
The molecular mechanism of 1-Bromo-2,3,4-trimethoxybenzene involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the hydroxyl group of matrix metalloproteinase, inhibiting its function and thereby preventing HCV replication .
Vorbereitungsmethoden
1-Bromo-2,3,4-trimethoxybenzene can be synthesized through the bromination of 1,2,3-trimethoxybenzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst or under specific reaction conditions . The process can be carried out in various solvents, such as acetic acid or carbon tetrachloride, to facilitate the reaction. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
1-Bromo-2,3,4-trimethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium amide (NaNH2) or potassium thiolate (KSR).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 2,3,4-trimethoxybenzene by using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or acids.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,3,4-trimethoxybenzene can be compared with other brominated and methoxylated benzene derivatives, such as:
2-Bromo-1,3,5-trimethoxybenzene: Similar in structure but with different positions of the bromine and methoxy groups.
1,2,3-Trimethoxybenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromo-3,5-dimethoxybenzene: Contains fewer methoxy groups, affecting its chemical reactivity and applications.
The uniqueness of 1-Bromo-2,3,4-trimethoxybenzene lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
1-bromo-2,3,4-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCQJLVIFMFOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292665 | |
| Record name | 1-bromo-2,3,4-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10385-36-1 | |
| Record name | 10385-36-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2,3,4-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
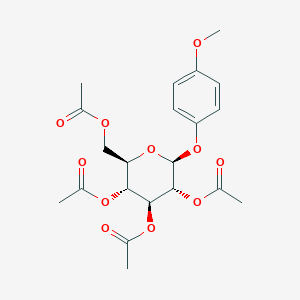
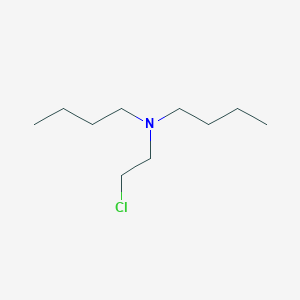
![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)
